molecular formula C10H10O6 B3029139 2,5-Dihydroxy-1,4-benzenediacetic acid CAS No. 5488-16-4

2,5-Dihydroxy-1,4-benzenediacetic acid

Cat. No.: B3029139
CAS No.: 5488-16-4
M. Wt: 226.18 g/mol
InChI Key: MCLKERLHVBEZIW-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-1,4-benzenediacetic acid is a useful research compound. Its molecular formula is C10H10O6 and its molecular weight is 226.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dihydroxy-p-benzenediacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30144. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Coordination Compounds and Fluorescence Properties : Zhao et al. (2009) synthesized four coordination compounds using 2,5-dihydroxy-p-benzenediacetic acid, exploring their fluorescence properties and structural characteristics through various methods like X-ray diffraction and infrared spectroscopy (Zhao et al., 2009).

  • 1D and 2D Cobalt(II) and Nickel(II) Coordination Polymers : Ren et al. (2008) conducted a study on 1D cobalt(II) and nickel(II) coordination polymers, using 2,5-dihydroxy-p-benzenediacetic acid under solvothermal conditions, leading to the discovery of novel 2D coordination polymers with different structures (Ren et al., 2008).

Anticancer Properties

  • Synthesis and Anticancer Properties of Pyranonaphthoquinones and Analogs : Dang Thi et al. (2015) used 1,4-dihydroxy-2-naphthoic acid (a derivative of 2,5-dihydroxy-p-benzenediacetic acid) in a multi-step synthesis of various compounds, which exhibited notable cytotoxic activities against different cancer cell lines (Dang Thi et al., 2015).

Spectroscopic Studies

  • FT-IR and NMR Spectroscopic Studies : Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies of 2,4- and 2,5-dihydroxybenzamides, highlighting the spectral characteristics and spatial orientation of amide protons in these compounds (Takač & Vikić Topić, 2004).

Functional Metal Complexes

  • Bridging “Imino”-Quinonoid Ligands : Sarkar et al. (2015) described the extensive use of 2,5-dihydroxy-1,4-benzoquinone (a similar compound to 2,5-dihydroxy-p-benzenediacetic acid) in generating functional metal complexes for various applications, including chemical reactivity and catalysis studies (Sarkar et al., 2015).

Asymmetric Catalytic Reactions

  • Synthesis of Chiral Hydroxyl Phospholanes : Li et al. (2000) explored the synthesis of chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, demonstrating their effectiveness as catalysts in asymmetric hydrogenation of various functionalized olefins (Li et al., 2000).

Applications in Electrochemistry

  • Determination of Hydroxyl Radical by Capillary Electrophoresis : Cao, Chu, and Ye (2003) utilized 2,5-dihydroxy benzoic acid in a high-performance capillary electrophoresis method for determining hydroxyl radicals, showcasing its utility in electrochemical analysis (Cao, Chu, & Ye, 2003).

Battery Technology

  • Anode Material for Rechargeable Sodium Ion Batteries : Zhu et al. (2015) proposed the disodium salt of 2,5-dihydroxy-1,4-benzoquinone as an anode material for rechargeable sodium ion batteries, highlighting its high capacity and long cycle life (Zhu et al., 2015).

Safety and Hazards

The safety data sheet for 2,5-Dihydroxy-p-benzenediacetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Biochemical Analysis

Biochemical Properties

2,5-Dihydroxy-1,4-benzenediacetic acid plays a crucial role in biochemical reactions. It can act as both a nucleophile and an electrophile, making it versatile in various enzymatic reactions . This compound interacts with enzymes such as laccase, which catalyzes the derivatization of antibiotics with sulfonamide or sulfone structures . Additionally, this compound is used to study the mechanism of action of enzymes, investigate the effects of drugs and dyes on biochemical and physiological processes, and study the structure and function of proteins .

Cellular Effects

This compound influences various cellular processes. It has been employed to study the effects of drugs and dyes on cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a substrate for enzymatic reactions allows researchers to explore its impact on different cell types and their metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules. It can bind to enzymes and proteins, influencing their activity and function . The compound’s ability to act as a nucleophile or electrophile allows it to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression . These interactions are crucial for understanding the compound’s role in biochemical and physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function have been observed, highlighting the need for careful monitoring of its stability and potential degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is important for determining the compound’s bioavailability and effectiveness in various applications.

Subcellular Localization

This compound’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2,11-12H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLKERLHVBEZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)CC(=O)O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203368
Record name 2,5-Dihydroxy-p-benzenediacetic acid
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Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5488-16-4
Record name 2,5-Dihydroxy-1,4-benzenediacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5488-16-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydroxy-p-benzenediacetic acid
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Record name 5488-16-4
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Record name 2,5-Dihydroxy-p-benzenediacetic acid
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Record name 2,5-dihydroxy-p-benzenediacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the coordination chemistry of 2,5-Dihydroxy-p-benzenediacetic acid?

A1: 2,5-Dihydroxy-p-benzenediacetic acid can act as a ligand in coordination polymers with transition metals. A study demonstrated the solvothermal synthesis of 1D and 2D coordination polymers using this compound with cobalt(II) and nickel(II) ions. [] This suggests potential applications in materials science.

Q2: What is the diffusion coefficient of 2,5-Dihydroxy-1,4-benzenediacetic acid in water?

A2: While the exact value is not provided in the abstracts, a study specifically investigated the diffusion coefficient of this compound in water. [] This information is crucial for understanding the compound's transport properties in biological systems and for designing potential applications involving aqueous solutions.

Q3: How was 2,5-Dihydroxy-p-benzenediacetic acid first synthesized?

A3: A research paper from 1954 details the synthesis of 2,5-Dihydroxy-p-benzenediacetic acid and related compounds starting from p-benzoquinone. [] This work provides valuable insights into the chemical reactivity of the compound and potential synthetic routes.

Q4: Are there any known applications of 2,5-Dihydroxy-p-benzenediacetic acid in materials chemistry?

A4: Yes, research has shown that 2,5-Dihydroxy-p-benzenediacetic acid can be used as a building block for creating metal-organic frameworks (MOFs). [] The presence of multiple coordination sites on the molecule allows it to bind to metal ions, forming intricate structures with potential applications in areas like gas storage, catalysis, and sensing.

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